molecular formula C11H15N3 B12529969 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-84-1

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B12529969
CAS No.: 675589-84-1
M. Wt: 189.26 g/mol
InChI Key: SCYFOVZSDZGGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has garnered significant interest in the field of drug discovery due to its synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. This compound can also act as a ligand, binding to receptors and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane stands out due to its unique combination of a pyridine ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

675589-84-1

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-pyridin-2-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-5-12-11(3-1)14-8-7-13-6-4-10(14)9-13/h1-3,5,10H,4,6-9H2

InChI Key

SCYFOVZSDZGGNK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.